molecular formula C14H20N2O3S B2813921 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 282104-66-9

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2813921
CAS No.: 282104-66-9
M. Wt: 296.39
InChI Key: NCUSGHYMFPTESZ-UHFFFAOYSA-N
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Description

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a chemical compound of interest in medicinal chemistry and oncology research, featuring a piperidine core linked to an acetamide group via a sulfonyl phenyl bridge. This structure is representative of a class of compounds investigated for their potential to inhibit carbonic anhydrase (CA) enzymes, particularly the cancer-associated isoforms CA IX and XII . These transmembrane enzymes are overexpressed in hypoxic solid tumors but are largely absent in normal tissues, making them attractive targets for anticancer drug development . The "tail approach" in drug design, which involves conjugating a zinc-binding sulfonamide group with diverse hydrophobic moieties, is often employed to develop selective inhibitors that target tumor-specific CA isoforms while minimizing off-target effects on ubiquitous isoforms like CA I and II . While the specific activity of this compound is under characterization, its molecular framework shares a close similarity with validated piperidine-based benzenesulfonamide inhibitors reported in scientific literature. Related compounds have demonstrated significant nanomolar-range inhibition of CA IX and XII, disrupting the pH regulatory mechanisms that tumors use for growth, invasion, and immune evasion . The 2-methyl substitution on the piperidine ring is a strategic modification that can influence the compound's binding affinity and isoform selectivity by engaging with specific regions of the enzyme's active site. Researchers can utilize this compound as a key intermediate or precursor for further structural optimization, or as a pharmacological tool to study hypoxia-associated pathways in cancer cell models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUSGHYMFPTESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminophenyl sulfone with 2-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:

    Step 1: 4-aminophenyl sulfone is reacted with 2-methylpiperidine in the presence of a base such as sodium hydroxide.

    Step 2: The resulting intermediate is then acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide exhibits several pharmacological properties that make it a candidate for therapeutic use:

  • Anticancer Activity : Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
  • Protein Kinase Inhibition : Research has highlighted the role of protein kinases in cancer progression. Compounds similar to this compound have been investigated for their ability to inhibit specific kinases involved in tumor growth, suggesting a mechanism for their anticancer effects .

Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The study reported an EC50 value indicating potent activity against breast cancer cells (MCF-7) and lung carcinoma cells (A549). The compound was found to be more effective than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promise in antimicrobial applications. A study evaluated its efficacy against multi-drug resistant bacterial strains, revealing significant antimicrobial activity that warrants further investigation into its use as an antibiotic.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis; inhibits proliferation in MCF-7 and A549 cells
MechanismActivates caspases; causes G1 phase arrest
Antimicrobial ActivityEffective against multi-drug resistant bacteria

Mechanism of Action

The mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural and Pharmacological Variations

The table below summarizes key analogs, their sulfonamide substituents, pharmacological activities, and structural distinctions:

Compound Name Sulfonamide Substituent Pharmacological Activity Key Structural Differences Reference
N-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 2-methylpiperidin-1-yl Not explicitly reported Baseline for comparison -
N-[4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl]acetamide (Compound 35) 4-methylpiperazin-1-yl Analgesic, anti-inflammatory (comparable to paracetamol) Piperazine ring (two nitrogen atoms) vs. piperidine
N4-Acetylsulfamethazine 4,6-dimethyl-2-pyrimidinyl amino Antitubercular/antibacterial Pyrimidine ring with methyl groups
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 4-methylpiperidin-1-yl Not specified 4-methylpiperidinyl (vs. 2-methyl) and methoxyphenyl acetamide
Sulfamethizole impurity (N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide) 5-methyl-1,3,4-thiadiazol-2-yl Byproduct in antibacterial synthesis Thiadiazole ring (sulfur-containing heterocycle)
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide (MADDS) 4-aminophenyl Dapsone metabolite Aminophenyl vs. methylpiperidinyl
N-[4-[[(5-Methylisoxazol-3-yl)amino]sulfonyl]phenyl]acetamide 5-methylisoxazol-3-yl amino Antibacterial (sulfamethoxazole derivative) Isoxazole ring (oxygen-containing heterocycle)
2.2 Impact of Substituents on Pharmacological Activity
  • Piperazine vs. Piperidine: Compound 35 (4-methylpiperazin-1-yl substituent) exhibits potent analgesic and anti-hypernociceptive activity, attributed to the piperazine ring’s basic nitrogen atoms, which enhance solubility and receptor interactions .
  • Heterocyclic Variations :
    • Pyrimidine (N4-Acetylsulfamethazine) : The 4,6-dimethylpyrimidinyl group in this compound is associated with antitubercular activity, likely due to structural mimicry of bacterial folate precursors .
    • Thiadiazole (Sulfamethizole impurity) : The sulfur-rich thiadiazole ring may enhance binding to bacterial dihydropteroate synthase but also increases synthetic complexity and impurity formation .
    • Isoxazole : The 5-methylisoxazolyl group in sulfamethoxazole derivatives improves antibacterial potency by optimizing electron-withdrawing effects on the sulfonamide moiety .
2.3 Physicochemical and Metabolic Properties
  • Solubility : Piperazine-containing analogs (e.g., Compound 35) are more water-soluble due to their basic nitrogen atoms, whereas the 2-methylpiperidinyl group in the target compound may reduce solubility but increase membrane permeability.
  • Metabolism: MADDS, a metabolite of dapsone, undergoes acetylation, highlighting how substituents like the 4-aminophenyl group influence metabolic pathways (e.g., acetylation vs. hydrolysis) .

Biological Activity

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for enhancing biological activity through interactions with various molecular targets. Its structure can be represented as follows:

\text{N 4 2 methylpiperidin 1 yl sulfonyl phenyl}acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety allows for strong binding to enzyme active sites, leading to inhibition of their activity. Additionally, the piperidine ring enhances the compound's affinity for certain receptors, modulating their signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Alters receptor signaling pathways, potentially affecting cellular responses.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) and breast carcinoma (MCF7).

Cell Line IC50 (µM) Mechanism
A549 (Lung)8.1Inhibition of ERK1/2 signaling
MCF7 (Breast)10.5Induction of apoptosis via caspase activation

Cytotoxicity Profile

The compound has been evaluated for cytotoxic effects on normal cells. Studies indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development.

Case Studies and Research Findings

  • Study on Lung Cancer Cells :
    • Objective : To evaluate the anticancer potential against A549 lung adenocarcinoma cells.
    • Findings : The compound induced cell cycle arrest at the G1 phase and significantly reduced cell viability through apoptosis mechanisms involving caspase activation .
  • Breast Cancer Research :
    • Objective : Investigate the effects on MCF7 breast cancer cells.
    • Findings : The compound demonstrated significant antiproliferative activity with an IC50 value of 10.5 µM, attributed to its ability to inhibit critical signaling pathways .
  • Comparative Study with Derivatives :
    • A comparative analysis with similar compounds revealed that modifications in the piperidine ring affected biological activity. For instance, substituting different alkyl groups on the piperidine ring altered the compound's potency against various cancer types .

Q & A

Q. What are the standard synthetic routes for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, and how is its purity validated?

The synthesis typically involves sequential sulfonylation and acetylation reactions. Key steps include:

  • Sulfonylation : Reacting 4-aminophenyl sulfonyl chloride with 2-methylpiperidine under basic conditions (e.g., triethylamine in dichloromethane).
  • Acetylation : Treating the intermediate with acetyl chloride in the presence of a catalyst (e.g., DMAP).
    Purity Validation :
  • Thin-Layer Chromatography (TLC) monitors reaction progress.
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity by verifying sulfonyl (δ 3.1–3.5 ppm) and acetamide (δ 2.1 ppm) proton signals.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 325.12) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Critical for confirming regioselectivity of sulfonylation and detecting impurities. For example, the 2-methylpiperidine moiety shows distinct methyl protons at δ 1.2–1.4 ppm.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, acetamide C=O at 1650 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area normalization) .

Q. How are basic biological activities (e.g., antimicrobial, anti-inflammatory) assessed?

  • In vitro assays :
    • Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution.
    • Anti-inflammatory : Inhibition of COX-2 enzyme activity via fluorometric assays.
  • Dose-response curves : IC50 values are calculated using nonlinear regression models .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

  • Functional Group Modifications : Replace the 2-methylpiperidine moiety with bulkier groups (e.g., 2,6-dimethylpiperidine) to enhance target binding.
  • Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carboxylate to improve solubility.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate COX-2 inhibition using both enzymatic (fluorometric) and cell-based (PGE2 ELISA) assays.
  • Batch Reproducibility : Compare results across independently synthesized batches to rule out impurities.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and antimicrobial efficacy) .

Q. What formulation strategies address its poor aqueous solubility?

  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) to enhance bioavailability.
  • Salt Formation : Synthesize hydrochloride or sodium salts to improve solubility (>5 mg/mL in PBS).
  • Co-solvent Systems : Optimize water:ethanol (70:30) mixtures for in vivo dosing .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

  • CYP Inhibition Assays : Incubate with human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Measure metabolite depletion via LC-MS/MS.
  • Mechanistic Insights : Non-competitive inhibition of CYP2D6 (Ki = 8.2 µM) suggests potential drug-drug interactions. Adjust dosing in polypharmacy models .

Q. What advanced analytical methods are used to study degradation products?

  • Stability Testing : Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and analyze degradation via:
    • LC-QTOF-MS : Identifies oxidation products (e.g., sulfone derivatives).
    • X-ray Diffraction (XRD) : Detects crystalline polymorphs formed under stress .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (70–90°C), solvent (toluene vs. DMF), and catalyst loading.
  • Continuous Flow Chemistry : Reduce reaction time from 12 hours (batch) to 2 hours with a microreactor system (yield: 82% vs. 75% batch).
  • In-line Monitoring : FTIR probes track intermediate formation in real time .

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